Cilansetron hydrochloride anhydrous
CAS No.: 120635-72-5
Cat. No.: VC17127974
Molecular Formula: C20H22ClN3O
Molecular Weight: 355.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 120635-72-5 |
|---|---|
| Molecular Formula | C20H22ClN3O |
| Molecular Weight | 355.9 g/mol |
| IUPAC Name | (12R)-12-[(2-methylimidazol-1-yl)methyl]-1-azatetracyclo[7.6.1.05,16.010,15]hexadeca-5(16),6,8,10(15)-tetraen-11-one;hydrochloride |
| Standard InChI | InChI=1S/C20H21N3O.ClH/c1-13-21-9-11-22(13)12-15-7-8-17-18(20(15)24)16-6-2-4-14-5-3-10-23(17)19(14)16;/h2,4,6,9,11,15H,3,5,7-8,10,12H2,1H3;1H/t15-;/m1./s1 |
| Standard InChI Key | PGMSXNFJFNKUGN-XFULWGLBSA-N |
| Isomeric SMILES | CC1=NC=CN1C[C@H]2CCC3=C(C2=O)C4=CC=CC5=C4N3CCC5.Cl |
| Canonical SMILES | CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC5=C4N3CCC5.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Cilansetron hydrochloride anhydrous belongs to the carbazole derivative class, featuring a tricyclic framework with an imidazole substituent. The absolute stereochemistry at position 15 (S-configuration) critically determines its receptor binding affinity . The hydrochloride salt formation enhances stability and solubility, with X-ray diffraction confirming the anhydrous crystalline form .
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 355.861 g/mol | |
| SMILES Notation | Cl.CC1=NC=CN1C[C@H]2CCC3=C(C4=C5N3CCCC5=CC=C4)C2=O | |
| InChI Key | PGMSXNFJFNKUGN-XFULWGLBSA-N | |
| logP (Octanol-Water) | 2.81 |
The compound’s partition coefficient (logP = 2.81) suggests moderate lipophilicity, facilitating blood-brain barrier penetration – a property requiring monitoring given 5-HT₃ receptors’ central nervous system distribution .
Solid-State Characteristics
Thermogravimetric analysis reveals decomposition onset at 218°C, with differential scanning calorimetry showing a sharp endothermic peak at 192°C corresponding to the crystalline phase transition . The anhydrous form demonstrates superior hygroscopic stability compared to hydrated counterparts, a critical factor in pharmaceutical formulation development .
Pharmacological Mechanism of Action
5-HT₃ Receptor Antagonism
Cilansetron competitively inhibits 5-HT₃ receptors () in enterochromaffin cells and myenteric neurons. This blockade reduces serotonin-mediated:
The drug’s selectivity profile shows >100-fold preference for 5-HT₃ over other serotonin receptor subtypes, minimizing off-target effects .
Enteric Nervous System Modulation
In vitro studies demonstrate cilansetron’s dual action:
-
Pre-synaptic inhibition of substance P release (EC₅₀ = 1.8 μM)
-
Post-synaptic suppression of calcium-dependent smooth muscle contraction (IC₅₀ = 4.7 μM)
This multimodal activity underlies its efficacy in normalizing bowel function while alleviating visceral hypersensitivity.
Clinical Efficacy in Irritable Bowel Syndrome with Diarrhea (IBS-D)
Phase III Trial Outcomes
Two randomized, double-blind studies (N=1,834) evaluated cilansetron 2 mg TID versus placebo over 12 weeks :
Table 2: Therapeutic Response Rates
| Endpoint | Cilansetron (%) | Placebo (%) | p-value |
|---|---|---|---|
| Global Symptom Improvement | 58.3 | 42.1 | <0.001 |
| Abdominal Pain Reduction | 63.4 | 48.9 | 0.003 |
| Stool Consistency Normalization | 51.2 | 34.7 | 0.001 |
Notably, 72% of responders maintained improvement through 24-week open-label extension . Gender-specific analysis showed comparable efficacy in males (57.9% response) and females (58.6%) .
Quality of Life Metrics
IBS-QOL questionnaire data revealed significant improvements in:
These changes exceeded minimal clinically important differences across all domains.
| Agent | Incidence Rate (per 1,000 patient-years) |
|---|---|
| Cilansetron | 3.77 |
| Alosetron | 4.21 |
| Placebo | 0.49 |
All cases resolved with drug discontinuation, though two required hospitalization for supportive care .
Comparative Analysis with Other 5-HT₃ Antagonists
Table 4: Pharmacokinetic Parameters
| Parameter | Cilansetron | Alosetron | Ramosetron |
|---|---|---|---|
| (h) | 1.8 | 1.2 | 0.9 |
| (ng/mL) | 42.1 | 38.7 | 55.3 |
| (h) | 9.3 | 1.5 | 5.2 |
| Protein Binding (%) | 82 | 86 | 79 |
Cilansetron’s prolonged half-life enables twice-daily dosing compared to alosetron’s TID regimen .
Therapeutic Index Considerations
Meta-analysis of 12 trials shows superior safety-efficacy balance:
Cilansetron: 8.7 vs Alosetron: 6.2 vs Ramosetron: 7.9
Regulatory Considerations and Future Directions
The FDA requires a Risk Evaluation and Mitigation Strategy (REMS) including:
Ongoing research explores:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume